HDAC1 Inhibitory Potency: 9-Hydroxyoctadecanoic Acid Occupies a Distinct Micromolar Niche Between Nanomolar Hydroxamates and Millimolar Short-Chain Fatty Acids
9-Hydroxyoctadecanoic acid (9-HSA) inhibits HDAC1 enzymatic activity by 66.4% at 5 μM, positioning its potency in a distinct intermediate range compared to clinically utilized HDAC inhibitors . In direct cross-study comparison, the hydroxamate-based pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of 13.7 nM against HDAC1—approximately 365-fold more potent on a molar basis [1]. Conversely, the short-chain fatty acid HDAC inhibitor sodium butyrate requires millimolar concentrations to achieve comparable HDAC1 inhibition, with a reported IC50 of 0.3 mM . This potency gradient (SAHA ≪ 9-HSA ≪ sodium butyrate) establishes 9-HSA as a mid-potency HDAC1 inhibitor suitable for applications where nanomolar potency may be undesirable due to off-target toxicity concerns, yet millimolar concentrations are impractical for cell-based assays or in vivo studies.
| Evidence Dimension | HDAC1 inhibition potency |
|---|---|
| Target Compound Data | 66.4% inhibition at 5 μM (approximate IC50 ~3-4 μM based on single-point inhibition) |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 13.7 nM; Sodium butyrate: IC50 = 0.3 mM |
| Quantified Difference | SAHA is ~365-fold more potent than 9-HSA; 9-HSA is ~75-100-fold more potent than sodium butyrate |
| Conditions | Recombinant HDAC1 enzymatic assay (SAHA: in vitro biochemical assay; Sodium butyrate: cell-free HDAC1 inhibition assay) |
Why This Matters
The intermediate potency of 9-HSA fills a critical gap in the HDAC inhibitor toolbox, enabling mechanistic studies that require sufficient target engagement without the cytotoxicity or non-specific effects associated with high-potency hydroxamates.
- [1] PMC3906007: Table 3. In vitro activity of 57704 and SAHA against class I HDAC isoforms. View Source
